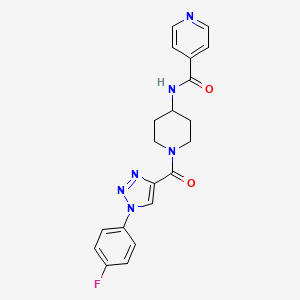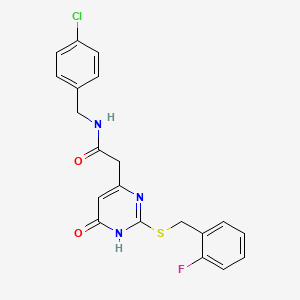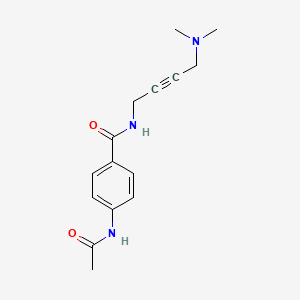
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a synthetic organic compound that has drawn interest in various scientific fields, including medicinal chemistry and pharmacology. This compound incorporates multiple functional groups that potentially offer diverse biochemical interactions, making it a candidate for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide generally involves multiple steps:
Formation of the 1H-1,2,3-Triazole Ring: : This step can involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) where a 4-fluorophenyl azide reacts with an alkyne to form the 1H-1,2,3-triazole ring.
Coupling Reactions: : Following the formation of the triazole ring, coupling with a piperidine derivative can occur through amidation or other suitable methods to form the triazole-piperidine intermediate.
Attachment of Isonicotinamide:
Industrial Production Methods
On an industrial scale, these synthetic steps might be optimized for higher yields and cost-effectiveness. This could involve:
Automation of reaction steps: : To ensure consistency and scalability.
Optimization of catalysts and solvents: : For maximizing the yield and minimizing side reactions.
Use of continuous flow reactors: : To streamline production processes and improve safety.
Chemical Reactions Analysis
Types of Reactions
The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide can undergo various types of chemical reactions including:
Oxidation: : The presence of nitrogen atoms might allow for oxidation reactions, forming various nitrogen-oxide derivatives.
Reduction: : Potential reduction of the carbonyl group to corresponding alcohols under suitable reducing conditions.
Substitution: : Fluorine on the phenyl ring can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: : Such as methoxide ions for substitution reactions involving the fluorophenyl group.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used, such as:
Nitrogen oxides: : From oxidation reactions.
Alcohols: : From reduction reactions.
Substituted phenyl derivatives: : From nucleophilic substitution reactions.
Scientific Research Applications
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide has found applications in various scientific research domains:
Medicinal Chemistry: : As a potential lead compound in drug discovery, particularly for targeting diseases with specific biochemical pathways influenced by its structural components.
Biology: : Used as a biochemical tool to study the role of triazole-containing compounds in cellular processes.
Industry: : The compound's unique chemical properties could be harnessed for developing specialized materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide likely involves:
Binding to molecular targets: : Such as enzymes or receptors, influencing their activity.
Pathways involved: : The triazole ring and fluorophenyl group may interact with specific amino acid residues in proteins, altering their function.
Comparison with Similar Compounds
When compared to similar compounds:
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide: stands out due to its unique combination of structural elements:
Triazole ring: : Offers unique electronic properties.
Fluorophenyl group: : Contributes to binding affinity and metabolic stability.
Piperidine and isonicotinamide moieties: : Enhance the compound's ability to interact with diverse biological targets.
Similar Compounds
1H-1,2,3-Triazole derivatives: : Known for their wide-ranging biological activities.
Fluorophenyl compounds: : Frequently used in medicinal chemistry for their impact on pharmacokinetics.
Piperidine derivatives: : Commonly found in various pharmaceuticals due to their structural flexibility and biological activity.
There you have it, a detailed dive into the fascinating compound this compound! Fascinating stuff, don’t you think?
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-15-1-3-17(4-2-15)27-13-18(24-25-27)20(29)26-11-7-16(8-12-26)23-19(28)14-5-9-22-10-6-14/h1-6,9-10,13,16H,7-8,11-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMNECFFSXVOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801850.png)
![2-chloro-N-{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}-N-methylpyridine-4-carboxamide](/img/structure/B2801851.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2801856.png)
![methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2801858.png)

![3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine](/img/structure/B2801861.png)

![4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2801865.png)
![N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801866.png)
![N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2801867.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2801869.png)

![(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(2-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2801871.png)
![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2801872.png)
